molecular formula C3H4Br2N2S B1273002 2-Amino-5-bromothiazole hydrobromide CAS No. 61296-22-8

2-Amino-5-bromothiazole hydrobromide

Cat. No.: B1273002
CAS No.: 61296-22-8
M. Wt: 259.95 g/mol
InChI Key: NUSVDASTCPBUIP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-5-bromothiazole hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form nitro groups, which are highly reactive and can influence the reaction scheme . The compound’s interactions with enzymes and proteins can lead to changes in their activity, potentially inhibiting or activating specific biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reactive nitro groups may lead to alterations in cellular activities, potentially causing changes in cell behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in biochemical pathways. The compound’s ability to form reactive nitro groups plays a crucial role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is hygroscopic and should be stored at ambient temperatures to maintain its stability . Long-term effects on cellular function can be studied through in vitro and in vivo experiments to understand the compound’s impact over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the threshold levels to avoid any potential toxicity. Studies on animal models can provide insights into the compound’s dosage-dependent effects and its safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form reactive nitro groups can affect the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and its potential therapeutic applications .

Preparation Methods

The synthesis of 2-Amino-5-bromothiazole hydrobromide typically involves the bromination of 2-aminothiazole. The reaction is carried out in the presence of hydrobromic acid, which acts as both a solvent and a reactant. The reaction conditions include maintaining a controlled temperature and ensuring the purity of the starting materials . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-5-bromothiazole hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-Amino-5-bromothiazole hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-5-bromothiazole hydrobromide is part of a broader class of 2-aminothiazole-based compounds. Similar compounds include:

  • 2-Amino-5-chlorothiazole
  • 2-Amino-5-fluorothiazole
  • 2-Amino-5-iodothiazole

Compared to these compounds, this compound has unique reactivity due to the presence of the bromine atom, which can influence its chemical behavior and biological activity .

Properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSVDASTCPBUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61296-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10976782
Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10976782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729558-58-1, 61296-22-8
Record name 2-Thiazolamine, 5-bromo-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729558-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 61296-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-1,3-thiazol-2(3H)-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromothiazol-2-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.981
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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